4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Description
4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety
Properties
IUPAC Name |
4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-2-22-11-7-9-12(10-8-11)23(20,21)19-14-6-4-3-5-13(14)15(16,17)18/h3-10,19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDVMRCFZBWUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Ethoxy Group: Ethylation of a suitable precursor to introduce the ethoxy group.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide reagent under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the sulfonamide moiety, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, which may include enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 4-ethoxy-N-[2-(difluoromethyl)phenyl]benzenesulfonamide
- 4-ethoxy-N-[2-(fluoromethyl)phenyl]benzenesulfonamide
- 4-ethoxy-N-[2-(methyl)phenyl]benzenesulfonamide
Comparison:
- Trifluoromethyl vs. Difluoromethyl: The trifluoromethyl group provides greater electron-withdrawing effects, leading to enhanced stability and reactivity.
- Trifluoromethyl vs. Fluoromethyl: The trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability.
- Trifluoromethyl vs. Methyl: The trifluoromethyl group significantly alters the compound’s electronic and steric properties, making it more suitable for specific applications in pharmaceuticals and agrochemicals.
This detailed article provides a comprehensive overview of 4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
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